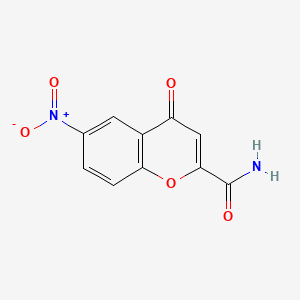4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-
CAS No.: 33544-22-8
Cat. No.: VC15945446
Molecular Formula: C10H6N2O5
Molecular Weight: 234.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33544-22-8 |
|---|---|
| Molecular Formula | C10H6N2O5 |
| Molecular Weight | 234.16 g/mol |
| IUPAC Name | 6-nitro-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C10H6N2O5/c11-10(14)9-4-7(13)6-3-5(12(15)16)1-2-8(6)17-9/h1-4H,(H2,11,14) |
| Standard InChI Key | HMERJEBPCIDEAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- belongs to the benzopyran family, characterized by a fused benzene and pyran ring system. The IUPAC name, 6-nitro-4-oxochromene-2-carboxamide, reflects its nitro group at position 6, a ketone at position 4, and a carboxamide at position 2 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 33544-22-8 |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.16 g/mol |
| SMILES | C1=CC2=C(C=C1N+[O-])C(=O)C=C(O2)C(=O)N |
| InChIKey | HMERJEBPCIDEAL-UHFFFAOYSA-N |
The canonical SMILES notation confirms the nitro group’s para position relative to the ketone, while the carboxamide occupies the ortho position on the pyran ring .
Spectral Characterization
Although experimental spectral data for this specific compound is limited, analogous chromones (4H-1-benzopyran-4-ones) exhibit characteristic IR absorptions for carbonyl (1670–1750 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) . NMR predictions suggest aromatic protons in the δ 7.5–8.5 ppm range and carboxamide NH₂ signals near δ 5.5–6.5 ppm . Mass spectrometry would likely show a molecular ion peak at m/z 234.16, with fragmentation patterns arising from nitro group loss (−46 Da) and pyran ring cleavage.
Synthesis and Derivative Preparation
Challenges in Optimization
Nitration regioselectivity poses a significant challenge, as competing meta-substitution may occur without directing groups. Computational modeling (e.g., DFT studies) could predict reactive sites, while protecting group strategies (e.g., acetylation of hydroxyl groups) might enhance para-nitration yields .
Physicochemical Properties
Solubility and Stability
The carboxamide and nitro groups confer moderate polarity, suggesting solubility in polar aprotic solvents like DMSO or DMF but limited solubility in water or hexane. Stability studies are absent, but analogous nitrochromones degrade under UV light via nitro-to-nitrite rearrangements, necessitating storage in amber containers .
Melting Point and Crystallinity
Future Directions and Research Gaps
-
Synthetic Optimization: Developing regioselective nitration protocols.
-
Biological Screening: Testing in vitro models of inflammation and neurodegeneration.
-
Computational Studies: Docking simulations to predict target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume